5-amino-1-[(3-methoxyphenyl)methyl]-N-(4-methylphenyl)-4-triazolecarboxamide
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Overview
Description
5-amino-1-[(3-methoxyphenyl)methyl]-N-(4-methylphenyl)-4-triazolecarboxamide is an aromatic amide.
Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Activities: The compound and its derivatives have been studied for antimicrobial properties. Some synthesized derivatives were found to possess good or moderate activities against microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Cytotoxicity Research
- Cytotoxic Activity Evaluation: Derivatives of this compound have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Corrosion Inhibition
- Corrosion Control in Steel: Derivatives of this compound have been studied for their effectiveness in inhibiting the acidic corrosion of mild steel. The compound showed significant inhibition efficiency in hydrochloric acid medium (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Anticancer Research
- Synthesis and Anticancer Evaluation: Certain derivatives have been synthesized and tested for anticancer activity against various cancer cell lines. Some compounds showed promise as potential anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Inhibition of HIV-1
- Potential HIV-1 Inhibitors: Some derivatives have been synthesized and evaluated for their potential to inhibit HIV-1. One compound exhibited moderate activity against HIV-1 (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-amino-1-[(3-methoxyphenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-12-6-8-14(9-7-12)20-18(24)16-17(19)23(22-21-16)11-13-4-3-5-15(10-13)25-2/h3-10H,11,19H2,1-2H3,(H,20,24) |
InChI Key |
HAHGHJJVOORGOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)OC)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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